molecular formula C10H7N3O B14650744 Acetamide, 2,2-dicyano-N-phenyl- CAS No. 51718-14-0

Acetamide, 2,2-dicyano-N-phenyl-

Cat. No.: B14650744
CAS No.: 51718-14-0
M. Wt: 185.18 g/mol
InChI Key: YCIYIQBCYNRKSY-UHFFFAOYSA-N
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Description

While direct data on this compound are absent in the provided evidence, its structural analogs and related derivatives offer insights into its properties and applications. For instance, cyano-substituted acetamides are often explored in medicinal chemistry and agrochemical research due to their electronic effects and hydrogen-bonding capabilities .

Properties

CAS No.

51718-14-0

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2,2-dicyano-N-phenylacetamide

InChI

InChI=1S/C10H7N3O/c11-6-8(7-12)10(14)13-9-4-2-1-3-5-9/h1-5,8H,(H,13,14)

InChI Key

YCIYIQBCYNRKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dicyano-N-phenyl- typically involves the reaction of aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_6\text{H}_5\text{NHC}(\text{CN})_2 ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, 2,2-dicyano-N-phenyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed:

    Oxidation: Formation of corresponding nitriles or carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted acetamides

Scientific Research Applications

Chemistry: Acetamide, 2,2-dicyano-N-phenyl- is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, Acetamide, 2,2-dicyano-N-phenyl- is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dicyano-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazards/Toxicity Reference
2-Cyano-N-(2,6-dimethylphenyl)acetamide α-cyano, N-(2,6-dimethylphenyl) C₁₁H₁₂N₂O 188.23 Laboratory chemical; precursor in synthesis. Acute toxicity (oral, H302), skin irritation (H315), eye irritation (H319)
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide α,α-dichloro, N-(2,6-dimethylphenyl) C₁₀H₁₁Cl₂NO 232.10 Herbicide intermediate; structural similarity to alachlor. Not explicitly reported, but chloroacetamides often exhibit hepatotoxicity.
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide α-diethylamino, N-(2,6-dimethylphenyl) C₁₄H₂₂N₂O 234.34 Pharmacological interest (e.g., local anesthetic analogs); pKa = 7.93. Limited data; potential neurotoxicity due to amino group.
2-Cyano-N-[(methylamino)carbonyl]acetamide α-cyano, N-(methylamino carbonyl) C₅H₇N₃O₂ 157.13 Experimental compound; unexplored toxicology. Unknown toxicity; caution advised (H302 may apply).
Alachlor α-chloro, N-(2,6-diethylphenyl) C₁₄H₂₀ClNO₂ 269.77 Herbicide; inhibits plant cell division. Suspected carcinogen; environmental persistence.

Structural and Functional Comparisons

Electronic Effects: The 2,2-dicyano-N-phenyl derivative’s dual cyano groups create strong electron-withdrawing effects, likely enhancing electrophilicity at the carbonyl group compared to chloro or amino substituents. This could increase reactivity in nucleophilic substitution or hydrogen-bonding interactions .

Hydrogen Bonding and Crystal Packing: Dichloroacetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) form infinite chains via N–H⋯O and C–H⋯O interactions, stabilizing crystal lattices . Cyano groups in 2,2-dicyano derivatives may disrupt such packing due to steric hindrance or competing hydrogen-bonding sites.

Biological Activity: Chloroacetamides (e.g., alachlor) are widely used as herbicides, targeting plant fatty acid synthesis . Cyanoacetamides show varied applications: 2-cyano-N-(2,6-dimethylphenyl)acetamide is a synthetic intermediate , while others (e.g., N-(thiazol-2-yl)acetamides) exhibit coordination chemistry and antibiotic resemblance .

Toxicity Profiles: Cyano-substituted acetamides (e.g., ) demonstrate acute oral toxicity and irritation hazards, likely due to cyanide release or metabolite formation. Chloro derivatives may pose carcinogenic risks (e.g., alachlor) , whereas amino-substituted analogs (e.g., diethylamino derivatives) could affect neurological systems .

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